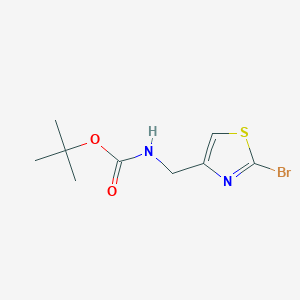
Calcium 2-(((4-(((((oxidomethyl)amino)carbonyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium 2-(((4-(((((oxidomethyl)amino)carbonyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoate) is a complex organic compound that contains calcium as a central element. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 2-(((4-(((((oxidomethyl)amino)carbonyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoate) involves multiple steps, starting with the preparation of the benzoate derivative. The benzoate derivative is then reacted with various reagents to introduce the oxidomethyl, amino, carbonyl, and sulphonyl groups. The final step involves the introduction of calcium to form the desired compound. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound) is carried out in large-scale reactors. The process involves the use of automated systems to control the reaction conditions, such as temperature, pressure, and pH. The raw materials are carefully measured and added to the reactor, where they undergo a series of chemical reactions to form the final product. The product is then purified using techniques such as crystallization, filtration, and drying to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Calcium 2-(((4-(((((oxidomethyl)amino)carbonyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms, affecting its reactivity.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound) include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from the reactions of this compound) depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state compounds. Substitution reactions can result in the formation of new derivatives with different functional groups.
科学的研究の応用
Calcium 2-(((4-(((((oxidomethyl)amino)carbonyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoate) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and interaction with biomolecules.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and materials with specific properties.
作用機序
The mechanism of action of Calcium 2-(((4-(((((oxidomethyl)amino)carbonyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoate) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and proteins, inhibiting their activity and affecting various cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation. The exact mechanism of action depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- Calcium 2-(((4-(((((methyl)amino)carbonyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoate)
- Calcium 2-(((4-(((((ethyl)amino)carbonyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoate)
- Calcium 2-(((4-(((((propyl)amino)carbonyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoate)
Uniqueness
Calcium 2-(((4-(((((oxidomethyl)amino)carbonyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoate) is unique due to the presence of the oxidomethyl group, which imparts distinct chemical properties and reactivity. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications. The comparison with similar compounds highlights its unique structure and the specific functional groups that differentiate it from other related compounds.
特性
CAS番号 |
97259-91-1 |
|---|---|
分子式 |
C16H13CaN3O7S |
分子量 |
431.4 g/mol |
IUPAC名 |
calcium;2-[[4-(oxidomethylcarbamoylsulfamoyl)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C16H14N3O7S.Ca/c20-9-17-16(24)19-27(25,26)11-7-5-10(6-8-11)18-14(21)12-3-1-2-4-13(12)15(22)23;/h1-8H,9H2,(H,18,21)(H,22,23)(H2,17,19,24);/q-1;+2/p-1 |
InChIキー |
MPSSWSPZVSQBNX-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC[O-])C(=O)[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


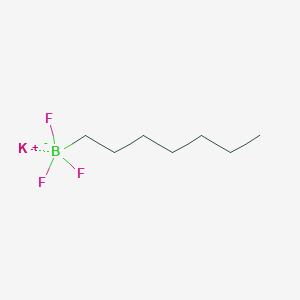
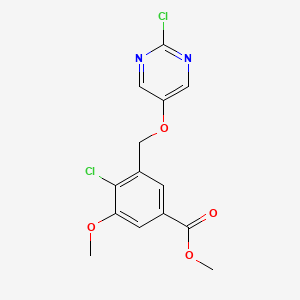
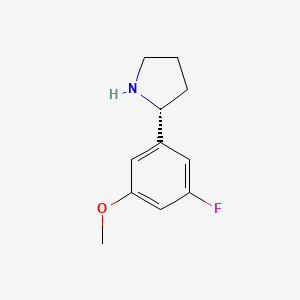





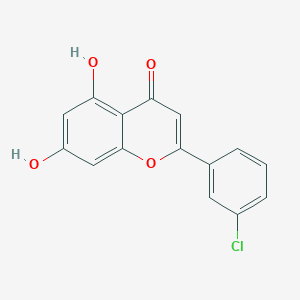

![5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide](/img/structure/B13147970.png)

